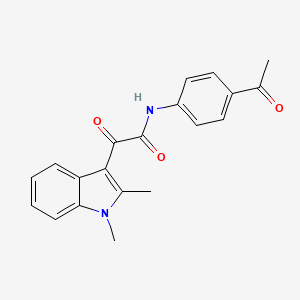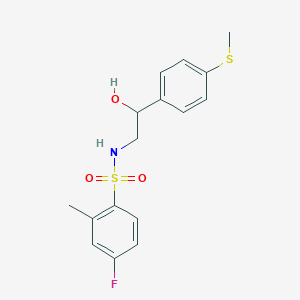
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C16H18FNO3S2. It is related to the herbicide flufenacet .
Molecular Structure Analysis
The structure of this compound is related to the herbicide flufenacet . The dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5), and the N—C— C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11) .Chemical Reactions Analysis
The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzyme catalysis is essential for the synthesis of fluorinated compounds .Physical And Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .科学的研究の応用
Enzymatic Inhibition and Biochemical Utility
COX-2 Inhibition for Therapeutic Applications : A study by Hashimoto et al. (2002) on derivatives of benzenesulfonamide revealed their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, leading to the development of a potent, highly selective COX-2 inhibitor, JTE-522, now in clinical trials for rheumatoid arthritis and other conditions Hiromasa Hashimoto et al., 2002.
Activation of Hydroxyl Groups for Biological Attachment : Chang et al. (1992) discussed the use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups in various carriers, facilitating the covalent attachment of biological molecules such as enzymes and antibodies to solid supports. This method has potential therapeutic applications in bioselective separation techniques Y. A. Chang et al., 1992.
Potential Therapeutic Applications
- Anticancer Activity : Research by Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and evaluated their anticancer effects. Notably, compounds with the benzenesulfonamide moiety showed high anticancer potential against various cancer cell lines, suggesting these derivatives as promising lead compounds for developing new anticancer agents Chia-Ying Tsai et al., 2016.
Biochemical Evaluation and Drug Development
- Binding to the Colchicine Site of Tubulin : A study by Banerjee et al. (2005) focused on the binding of sulfonamide drugs to the colchicine site of tubulin, revealing insights into the mechanisms of action of potential therapeutic agents that inhibit tubulin polymerization. This interaction is crucial for developing drugs targeting cell division in cancer therapy Mithu Banerjee et al., 2005.
将来の方向性
Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . The future development trends of fluorinated compounds are also outlined .
特性
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-11-9-13(17)5-8-16(11)23(20,21)18-10-15(19)12-3-6-14(22-2)7-4-12/h3-9,15,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWQEOULRNZWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
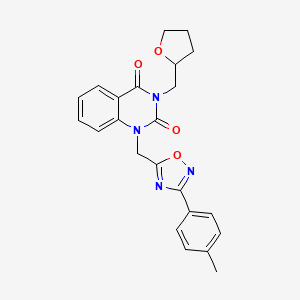
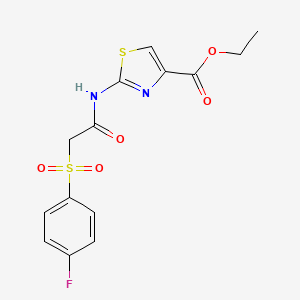
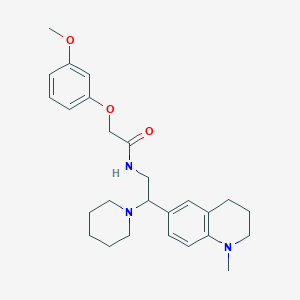
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
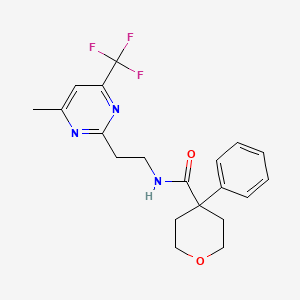
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)
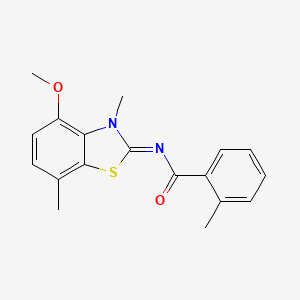
![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)

